![molecular formula C20H12FN3O2S B2361205 3-((3-(2-fluorofenil)-2,4-dioxo-3,4-dihidrotieno[3,2-d]pirimidin-1(2H)-il)metil)benzonitrilo CAS No. 1326859-94-2](/img/new.no-structure.jpg)
3-((3-(2-fluorofenil)-2,4-dioxo-3,4-dihidrotieno[3,2-d]pirimidin-1(2H)-il)metil)benzonitrilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((3-(2-fluorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile is a useful research compound. Its molecular formula is C20H12FN3O2S and its molecular weight is 377.39. The purity is usually 95%.
BenchChem offers high-quality 3-((3-(2-fluorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((3-(2-fluorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis Orgánica
Este compuesto sirve como un bloque de construcción en la síntesis orgánica, particularmente en la construcción de moléculas complejas. Su estructura permite múltiples puntos de reactividad, lo que lo hace adecuado para reacciones de acoplamiento cruzado y como precursor para la síntesis de varios ésteres de borónico. Estos ésteres son fundamentales en el acoplamiento de Suzuki-Miyaura, una reacción ampliamente utilizada para formar enlaces carbono-carbono .
Química Medicinal
En la química medicinal, la estructura central de este compuesto se explora por su potencial como un agente antitubercular. Se han sintetizado y probado derivados de este compuesto contra Mycobacterium tuberculosis, mostrando una actividad prometedora. Las modificaciones en la posición C-4 del anillo de 7-deazapurina son particularmente cruciales para optimizar las propiedades farmacológicas .
Catálisis
La capacidad del compuesto para sufrir transformaciones lo hace valioso en la investigación de catálisis. Se puede utilizar en reacciones de protodesboronación, que son esenciales para eliminar las unidades de boro de las moléculas después de ciertos pasos sintéticos. Esto es particularmente importante en el desarrollo de nuevos métodos catalíticos para transformaciones orgánicas .
Propiedades
Número CAS |
1326859-94-2 |
|---|---|
Fórmula molecular |
C20H12FN3O2S |
Peso molecular |
377.39 |
Nombre IUPAC |
3-[[3-(2-fluorophenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]methyl]benzonitrile |
InChI |
InChI=1S/C20H12FN3O2S/c21-15-6-1-2-7-16(15)24-19(25)18-17(8-9-27-18)23(20(24)26)12-14-5-3-4-13(10-14)11-22/h1-10H,12H2 |
Clave InChI |
OQUBXWNWGUVSDR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC(=CC=C4)C#N)F |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


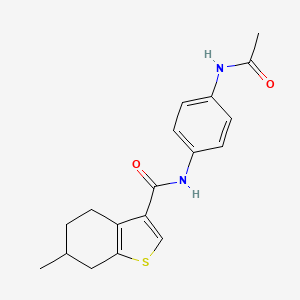
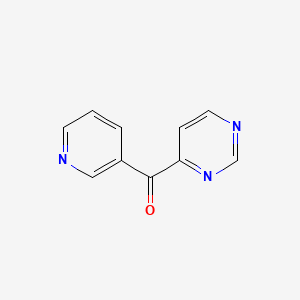
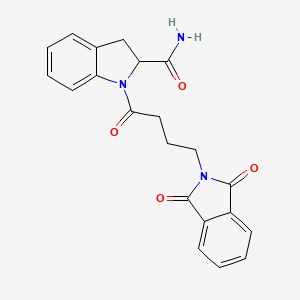
![3-(phenylsulfonyl)-N-(3,4,5-trimethoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2361126.png)
![1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(5-chloro-2-methoxyphenyl)urea](/img/structure/B2361127.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2361128.png)
![3-{6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline-2-carbonyl}-2H-chromen-2-one](/img/structure/B2361130.png)
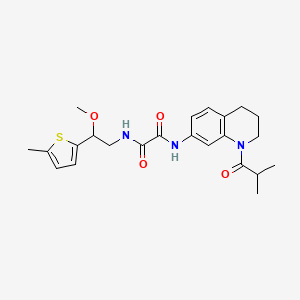
![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-imidazole-5-carboxamide](/img/structure/B2361134.png)
![6-Methoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one](/img/structure/B2361135.png)
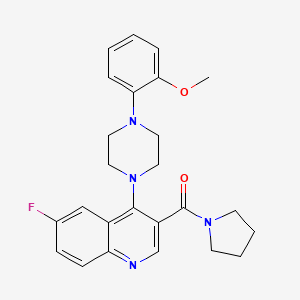
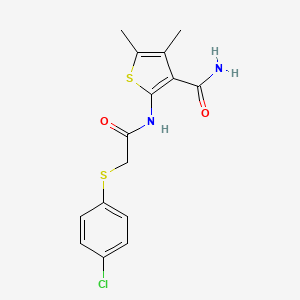
![5-bromo-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)pyridine-3-carboxamide](/img/structure/B2361140.png)
![4-[(dimethylamino)methylene]-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2361141.png)
